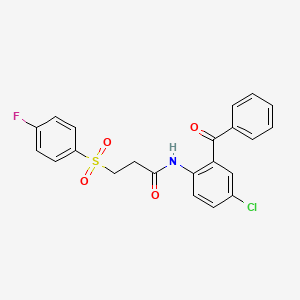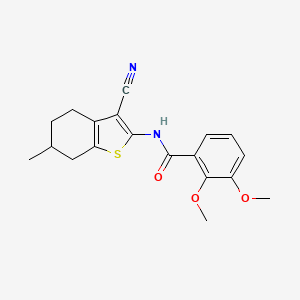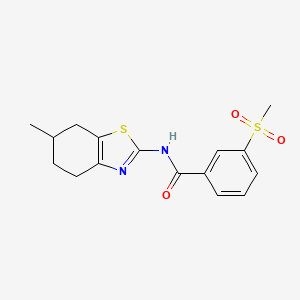
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide (NCFBP) is a novel synthetic compound derived from the combination of benzoyl chloride and 4-fluorobenzenesulfonyl chloride. NCFBP has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals. This compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease. This compound has been found to have a protective effect against the neurotoxicity of amyloid beta peptide, which is a key factor in the development of Alzheimer’s disease. This compound has also been studied for its potential use in the treatment of Parkinson’s disease. This compound has been found to be effective in reducing the symptoms of Parkinson’s disease in animal models.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the level of acetylcholine in the brain, which is believed to be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
This compound has been found to have a protective effect against the neurotoxicity of amyloid beta peptide, which is a key factor in the development of Alzheimer’s disease. This compound has also been found to be effective in reducing the symptoms of Parkinson’s disease in animal models. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide for laboratory experiments is that it is a relatively simple compound to synthesize. This compound can be synthesized in a two-step process, which is relatively straightforward and easy to replicate. Another advantage of this compound is that it is relatively stable and does not degrade easily. This makes it an ideal compound for laboratory experiments.
One of the limitations of this compound is that it is not yet fully understood. The mechanism of action of this compound is still being studied, and the full range of its effects is not yet known. In addition, this compound is a relatively new compound and has not yet been extensively studied. Therefore, more research is needed to fully understand the effects of this compound.
Zukünftige Richtungen
Further research is needed to fully understand the effects of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide. This includes studying the mechanism of action of this compound, as well as its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, research should be conducted to explore the potential of this compound as an inhibitor of other enzymes. Furthermore, research should be conducted to explore the potential of this compound as an anti-inflammatory, anti-oxidant, and anti-apoptotic agent. Finally, further research should be conducted to explore the potential of this compound as a drug delivery system.
Synthesemethoden
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a two-step process. First, benzoyl chloride is reacted with 4-fluorobenzenesulfonyl chloride in a 1:1 molar ratio in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, this compound. The second step involves purification of the product by column chromatography. This method is used to separate this compound from other impurities and contaminants.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4S/c23-16-6-11-20(19(14-16)22(27)15-4-2-1-3-5-15)25-21(26)12-13-30(28,29)18-9-7-17(24)8-10-18/h1-11,14H,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRXMATZNSUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide](/img/structure/B6481230.png)
![4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide](/img/structure/B6481243.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide](/img/structure/B6481245.png)
![N-(3-chloro-2-methylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B6481247.png)
![5-bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide](/img/structure/B6481252.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B6481258.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6481265.png)
![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6481270.png)


![ethyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6481295.png)


![3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481350.png)